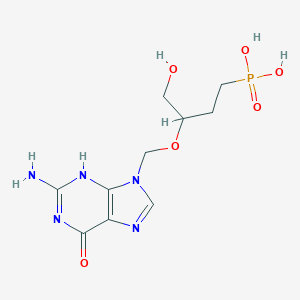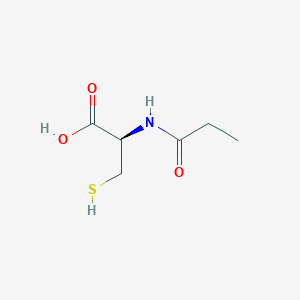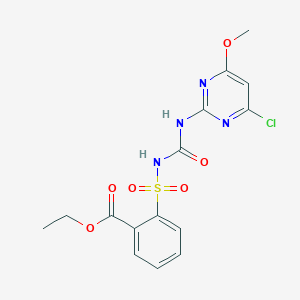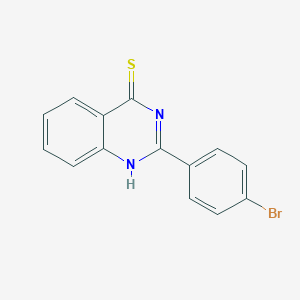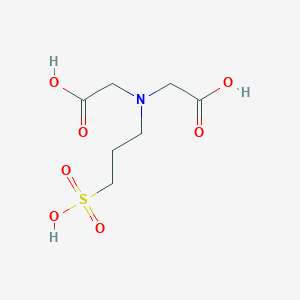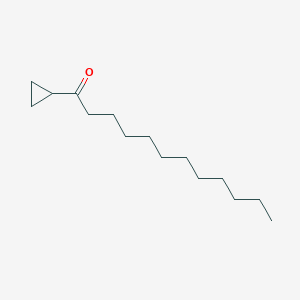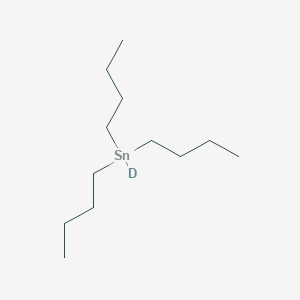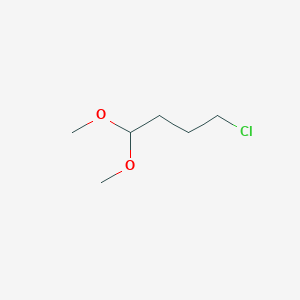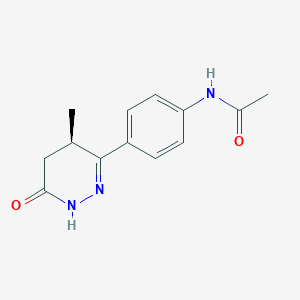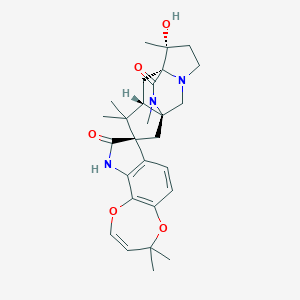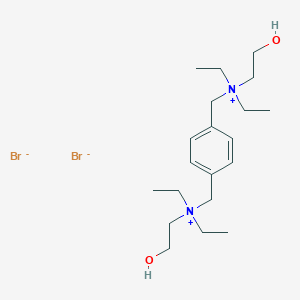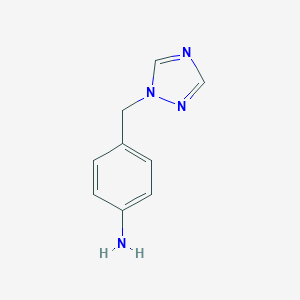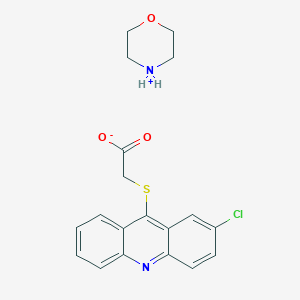
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((2-chloro-9-acridinyl)thio)-, compd. with morpholine (1:1) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ACTM and is synthesized through a specific method.
Wirkmechanismus
The mechanism of action of ACTM is not fully understood. However, it is believed to work by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
ACTM has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using ACTM in lab experiments is its broad-spectrum activity against microorganisms. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its potential toxicity, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for research on ACTM. One potential area of study is its potential as a cancer treatment. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another potential area of study is its potential as an antimicrobial agent. Further research is needed to determine its potential for use in the treatment of bacterial and fungal infections. Additionally, further research is needed to determine its potential toxicity and to develop strategies for minimizing its toxicity in lab experiments.
Synthesemethoden
ACTM is synthesized through a specific method that involves the reaction of 2-chloro-9-acridinethiol with morpholine in acetic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. The product is then purified through a series of steps to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
ACTM has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant activity against a wide range of microorganisms, including bacteria and fungi. This compound has also been shown to have antitumor activity, making it a potential candidate for cancer treatment. It has been studied in vitro and in vivo for its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
106636-58-2 |
|---|---|
Produktname |
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) |
Molekularformel |
C19H19ClN2O3S |
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
2-(2-chloroacridin-9-yl)sulfanylacetate;morpholin-4-ium |
InChI |
InChI=1S/C15H10ClNO2S.C4H9NO/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;1-3-6-4-2-5-1/h1-7H,8H2,(H,18,19);5H,1-4H2 |
InChI-Schlüssel |
OSGPMSDOZQNOIW-UHFFFAOYSA-N |
SMILES |
C1COCC[NH2+]1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
Kanonische SMILES |
C1COCC[NH2+]1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
Andere CAS-Nummern |
106636-58-2 |
Synonyme |
((2-Chloro-9-acridinyl)thio)acetic acid compd. with morpholine (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



